2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid
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Overview
Description
2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid is an organofluorine compound characterized by the presence of both difluoro and trifluoro groups attached to an acetic acid backbone. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific molecular structure of the compound .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with a difluoroacetic acid derivative. The reaction is often carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include trifluoroethanol, difluoroacetic acid, and appropriate catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions may yield fluorinated alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is explored for its potential in developing pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical outcomes .
Comparison with Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound also contains difluoro groups but has a fluorosulfonyl group instead of a trifluoroethoxy group.
2,2-Difluoro-2-(trifluoromethoxy)acetic acid: Similar in structure but with a trifluoromethoxy group.
Uniqueness: 2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid is unique due to its specific combination of difluoro and trifluoroethoxy groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high fluorine content and specific reactivity patterns .
Properties
IUPAC Name |
2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O3/c5-3(6,7)1-12-4(8,9)2(10)11/h1H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAARWBUMOXMZKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(=O)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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